
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C14H18N6O2S and its molecular weight is 334.4. The purity is usually 95%.
BenchChem offers high-quality (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Design and Synthesis
This compound serves as a precursor in the synthesis of novel heterocyclic compounds, which are evaluated for their biological activity. The key precursor, N-(1H-benzimidazol-2-yl)carbonylhydrazonoyl cyanide, is prepared through diazotization and coupling with malononitrile. These intermediates are then used to synthesize various acrylonitrile derivatives, which are further processed to create new compounds with potential pharmacological applications .
Biological Activity Screening
The synthesized heterocyclic compounds derived from the key compound are subjected to biological activity screening. This includes evaluating their potential as anti-tumor agents across different cell lines, such as VERO (African green monkey kidney epithelial cells), MCF-7 (human breast cancer cell line), WI-38 (human lung fibroblasts), and HepG2 (human liver cancer cell line). Some derivatives have shown promising activity, particularly against the HepG2 cell line .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of these compounds with biological targets. For instance, compound 24, derived from the key compound, has been found to form stable hydrogen bonds within the binding pocket, indicating a promising binding score and potential for further development as a therapeutic agent .
Antioxidant Properties
Some derivatives, notably compound 14, exhibit significant antioxidant activity. This is measured using assays like ABTS, which assess the ability of these compounds to act as free radical scavengers. Such antioxidant properties are crucial in the development of drugs that can protect cells from oxidative stress .
Chemical Kinetics Studies
The compound’s derivatives are used in chemical kinetics studies to understand their reaction behaviors. This can include the synthesis of sulfo- and aminomethyl derivatives and examining their anticorrosion activities, which is essential for developing new materials with improved resistance to degradation .
Catalysis and Reaction Mechanisms
In catalysis, the compound’s derivatives can be used to study reaction mechanisms. For example, the behavior of nitrile derivatives in the presence of hydrazine to produce specific pyrazole diamines or the reaction of malononitrile with the compound to yield dihydropyridazine dinitriles. These studies can provide insights into the design of new catalysts and reaction pathways .
Propriétés
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-6-4-19(5-7-20)11-8-12(22-3)16-10(2)15-11/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHRIRMJWSNOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

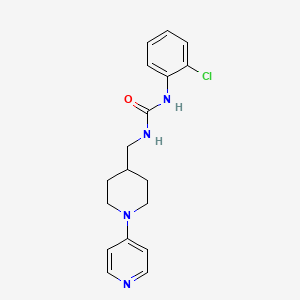
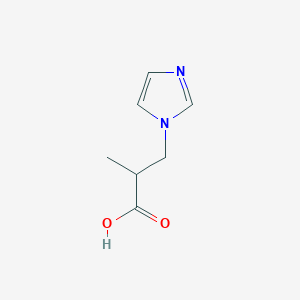
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)
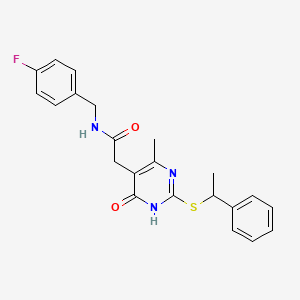

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)
![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)
![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)
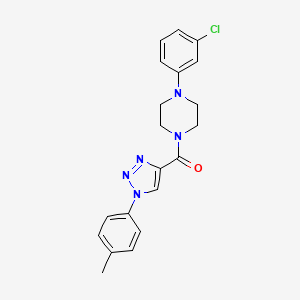

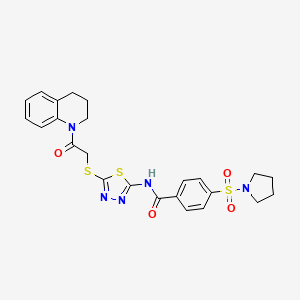
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)
